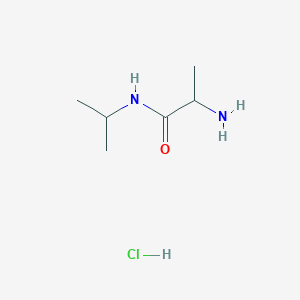

2-Amino-N-isopropylpropanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

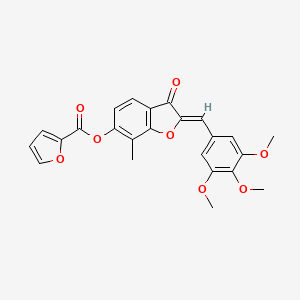

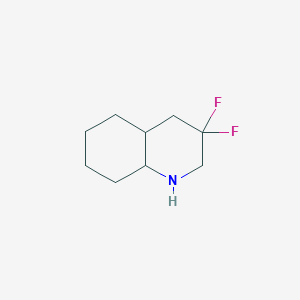

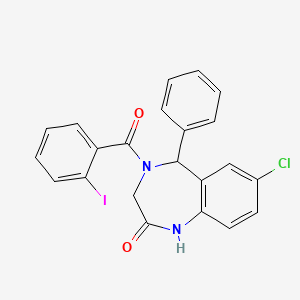

Molecular Structure Analysis

The molecular structure of 2-Amino-N-isopropylpropanamide hydrochloride consists of a central carbon atom bonded to an isopropyl group, an amide group, and an amino group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in water and organic solvents. The compound has a molecular weight of 166.65.Aplicaciones Científicas De Investigación

Ecological Risk Assessment

- Ecological Risk Assessment in Surface Waters : A study on atrazine, a related triazine herbicide, provides insights into ecological risk assessments in surface waters. This kind of research is crucial for understanding the environmental impacts of chemicals like 2-Amino-N-isopropylpropanamide hydrochloride. Atrazine is primarily used for weed control in agriculture and its presence in surface and groundwater poses ecological concerns. This study used probabilistic risk assessment techniques and focused on monitoring data from Midwestern watersheds in North America. It concluded that atrazine does not pose a significant risk to the aquatic environment, highlighting the importance of such assessments for related compounds (Solomon et al., 1996).

Relationship with Land Use

- Agricultural Chemicals in Groundwater : Research on the relations between land use and concentrations of agricultural chemicals, including atrazine and its residues, in groundwater can offer a framework for understanding how land use affects the presence of similar compounds like this compound in the environment. This study identified significant factors affecting the presence of such chemicals, including the amount of irrigated crop production (Kolpin, 1997).

Photodimerization in Aqueous Solution

- Photodimerization of 2-Aminopyridine Hydrochloride : A study on the photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril in aqueous solutions offers insights into similar reactions that this compound might undergo. This research demonstrates the stereoselective nature of such reactions and the role of specific conditions in determining the outcome (Wang, Yuan, & Macartney, 2006).

Synthesis and Polymerization

- Synthesis and Polymerization Studies : Research into the synthesis and polymerization of related compounds, like N-isopropylacrylamide, provides a basis for understanding similar processes in this compound. Studies on the synthesis of polymers with specific functional groups and their thermal responsiveness can inform similar applications for this compound (Narumi et al., 2008).

Implications for Environmental Safety

- Environmental Impact of Herbicides : Understanding the washoff and degradation patterns of herbicides like atrazine in different environmental conditions can provide insights into the environmental behavior of this compound. Studies focusing on the degradation of atrazine and other herbicides in water sources are critical for assessing the potential ecological risks of similar compounds (Martin et al., 1978).

Propiedades

IUPAC Name |

2-amino-N-propan-2-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWYTOLUGSYYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)

![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)